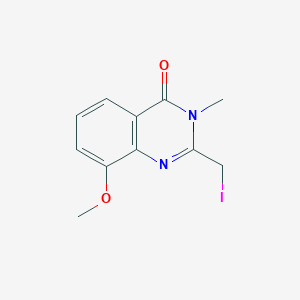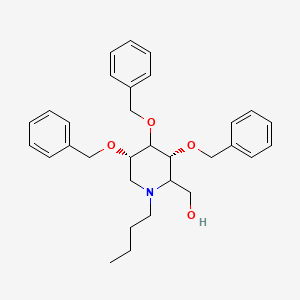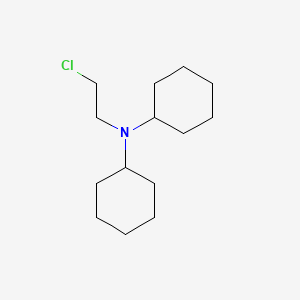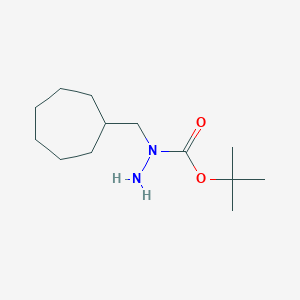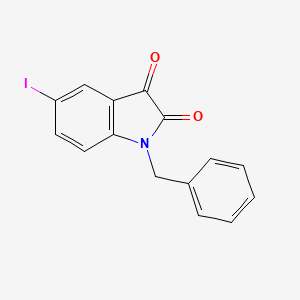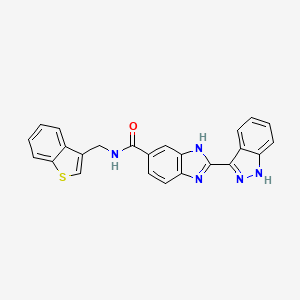
(3-Methoxy-1,8-naphthyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-1,8-naphthyridin-4-yl)methanol is a chemical compound belonging to the class of 1,8-naphthyridines, which are heterocyclic aromatic organic compounds. These compounds are known for their diverse biological activities and photochemical properties. The presence of the methoxy group and the hydroxymethyl group in this compound makes it a unique and interesting molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,8-naphthyridin-4-yl)methanol typically involves multiple steps, starting from simpler precursors. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production to make the process more sustainable.
化学反応の分析
Types of Reactions: (3-Methoxy-1,8-naphthyridin-4-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methoxy and hydroxymethyl groups, which can act as functional handles for further chemical modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various chemical and biological applications.
科学的研究の応用
(3-Methoxy-1,8-naphthyridin-4-yl)methanol has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its photochemical properties make it useful in the development of materials with specific optical characteristics.
作用機序
(3-Methoxy-1,8-naphthyridin-4-yl)methanol is compared with other similar compounds, such as 1,8-naphthyridine derivatives and other heterocyclic compounds. Its uniqueness lies in the presence of both the methoxy and hydroxymethyl groups, which provide additional functional versatility compared to simpler 1,8-naphthyridine derivatives.
類似化合物との比較
1,8-Naphthyridine
2,7-Dimethyl-1,8-naphthyridine
1,6-Naphthyridine derivatives
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
(3-methoxy-1,8-naphthyridin-4-yl)methanol |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-12-10-7(8(9)6-13)3-2-4-11-10/h2-5,13H,6H2,1H3 |
InChIキー |
ANJNWNNMLPJDGX-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C2C(=C1CO)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


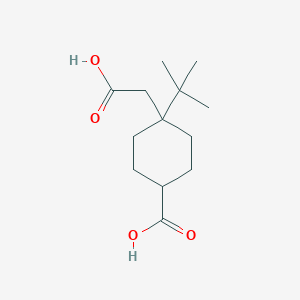


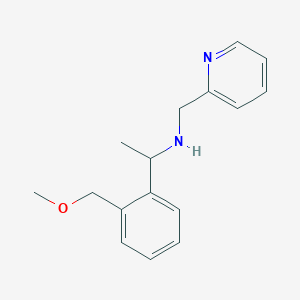
![4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B15355628.png)

